Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable precursor, such as a substituted acetylene or a dione, the thiophene ring can be constructed using cyclization reactions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where 3,4-difluorobenzoic acid is reacted with an amine derivative.
Esterification: The carboxyl group on the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Substitution Reactions: The p-tolyl group can be introduced via a substitution reaction, often using a halogenated thiophene intermediate and a tolyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atoms in the benzamido group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,4-dichlorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate
- Ethyl 2-(3,4-dimethylbenzamido)-4-(p-tolyl)thiophene-3-carboxylate
- Ethyl 2-(3,4-difluorobenzamido)-4-phenylthiophene-3-carboxylate
Uniqueness
Ethyl 2-(3,4-difluorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate is unique due to the presence of both fluorine atoms and the p-tolyl group, which can impart distinct electronic and steric properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO3S/c1-3-27-21(26)18-15(13-6-4-12(2)5-7-13)11-28-20(18)24-19(25)14-8-9-16(22)17(23)10-14/h4-11H,3H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJVQVDLNSMBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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